molecular formula C21H14N4S B12366214 Ripk2-IN-5

Ripk2-IN-5

Cat. No.: B12366214
M. Wt: 354.4 g/mol
InChI Key: DDRVRFLMLJHXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ripk2-IN-5 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial kinase involved in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 receptors, which play essential roles in the innate immune response. By inhibiting RIPK2, this compound can modulate inflammatory responses, making it a promising candidate for treating various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk2-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step often involves a coupling reaction with an amine or other nucleophile to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods to ensure the final product meets purity standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ripk2-IN-5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized analogs with potentially different biological activities .

Scientific Research Applications

Ripk2-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Ripk2-IN-5 exerts its effects by specifically inhibiting the kinase activity of RIPK2. Upon activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting RIPK2, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating the immune response .

Comparison with Similar Compounds

Ripk2-IN-5 can be compared with other RIPK2 inhibitors such as OD36 and OD38. These compounds also target the kinase activity of RIPK2 but may differ in their potency, selectivity, and pharmacokinetic properties. For example, OD36 and OD38 have shown high potency with IC50 values in the lower nanomolar range, whereas this compound may offer advantages in terms of selectivity or reduced off-target effects .

List of Similar Compounds

Properties

Molecular Formula

C21H14N4S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(6-pyridin-4-ylquinolin-4-yl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C21H14N4S/c1-3-18-17(11-15(1)14-5-8-22-9-6-14)19(7-10-23-18)25-16-2-4-21-20(12-16)24-13-26-21/h1-13H,(H,23,25)

InChI Key

DDRVRFLMLJHXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C3=CC=NC=C3)NC4=CC5=C(C=C4)SC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.